2-Iodo-3-(isopropylsulfonyl)pyridine
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Overview
Description
2-Iodo-3-(isopropylsulfonyl)pyridine is an organic compound that belongs to the class of iodopyridines It is characterized by the presence of an iodine atom at the second position and an isopropylsulfonyl group at the third position of the pyridine ring
Preparation Methods
One common method is the halogenation of pyridine at the second position using iodine, followed by sulfonylation at the third position using an isopropylsulfonyl chloride reagent under appropriate reaction conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Iodo-3-(isopropylsulfonyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the isopropylsulfonyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different organic group in the presence of a palladium catalyst.
Scientific Research Applications
2-Iodo-3-(isopropylsulfonyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with specific therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Iodo-3-(isopropylsulfonyl)pyridine involves its interaction with molecular targets through its iodine and isopropylsulfonyl groups. These groups can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific application and the nature of the reactions involved .
Comparison with Similar Compounds
2-Iodo-3-(isopropylsulfonyl)pyridine can be compared with other iodopyridine derivatives such as 2-iodopyridine and 3-iodopyridine. While all these compounds contain an iodine atom on the pyridine ring, their chemical properties and reactivity differ based on the position of the iodine atom and the presence of other substituents.
Properties
Molecular Formula |
C8H10INO2S |
---|---|
Molecular Weight |
311.14 g/mol |
IUPAC Name |
2-iodo-3-propan-2-ylsulfonylpyridine |
InChI |
InChI=1S/C8H10INO2S/c1-6(2)13(11,12)7-4-3-5-10-8(7)9/h3-6H,1-2H3 |
InChI Key |
WXXDDRFFAGKTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(N=CC=C1)I |
Origin of Product |
United States |
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